![molecular formula C21H26N2O2 B5849795 N-mesityl-4-(4-morpholinylmethyl)benzamide](/img/structure/B5849795.png)
N-mesityl-4-(4-morpholinylmethyl)benzamide
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Overview
Description
N-mesityl-4-(4-morpholinylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MMMA, and it belongs to the class of benzamide derivatives.
Mechanism of Action
The mechanism of action of MMMA is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body, including the NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that MMMA can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. It has also been shown to induce cell death in cancer cells and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One advantage of using MMMA in lab experiments is its ability to selectively target specific cell types. This makes it a useful tool for studying the effects of specific signaling pathways on various cell types. However, one limitation of using MMMA is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research involving MMMA. One area of interest is its potential use as a drug delivery system for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of MMMA and its potential therapeutic applications in various disease states.
Synthesis Methods
The synthesis of MMMA involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with mesityl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonium acetate to yield N-mesityl-4-(4-morpholinylmethyl)benzamide.
Scientific Research Applications
MMMA has been widely used in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective properties. MMMA has also been investigated for its potential use as a drug delivery system.
properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-12-16(2)20(17(3)13-15)22-21(24)19-6-4-18(5-7-19)14-23-8-10-25-11-9-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPGNJHVODOPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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